molecular formula C25H24N2O4S B11529828 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-tert-butylbenzoate

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-tert-butylbenzoate

Cat. No.: B11529828
M. Wt: 448.5 g/mol
InChI Key: GJVJESMKXGWWAT-UHFFFAOYSA-N
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Description

4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-(tert-butyl)benzoate is a complex organic compound that features a benzisothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-(tert-butyl)benzoate typically involves multiple steps. The starting materials often include 1,2-benzisothiazole derivatives and tert-butyl benzoate. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-(tert-butyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted benzisothiazole derivatives.

Scientific Research Applications

4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-(tert-butyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-(tert-butyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide
  • 2-(1,1-Dioxo-1H-1lambda(6)-1,2-benzisothiazol-3-ylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester

Uniqueness

4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-(tert-butyl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzisothiazole and tert-butyl benzoate moieties allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] 4-tert-butylbenzoate

InChI

InChI=1S/C25H24N2O4S/c1-25(2,3)18-11-9-17(10-12-18)24(28)31-20-15-13-19(14-16-20)27(4)23-21-7-5-6-8-22(21)32(29,30)26-23/h5-16H,1-4H3

InChI Key

GJVJESMKXGWWAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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